molecular formula C6HCl2F3IN B6180462 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine CAS No. 1645290-58-9

2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine

Cat. No. B6180462
CAS RN: 1645290-58-9
M. Wt: 341.9
InChI Key:
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Description

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a chemical intermediate for the synthesis of several crop-protection products .


Synthesis Analysis

2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular structure of 2,3,5-DCTF consists of a pyridine ring with two chlorine atoms, one iodine atom, and a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The synthesis of 2,3,5-DCTF involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Additionally, palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported .


Physical And Chemical Properties Analysis

The molecular formula of 2,3,5-DCTF is C6HCl2F3IN, and its molecular weight is 341.88 . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Mechanism of Action

The biological activities of TFMP derivatives, including 2,3,5-DCTF, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The demand for TFMP derivatives, including 2,3,5-DCTF, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This includes its use in the protection of crops from pests and in the pharmaceutical and veterinary industries .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine involves the introduction of chloro, iodo, and trifluoromethyl groups onto a pyridine ring.", "Starting Materials": [ "2,3-dichloropyridine", "6-iodo-5-(trifluoromethyl)pyridin-3-amine", "Sodium hydride (NaH)", "Chlorine gas (Cl2)", "Iodine (I2)", "Trifluoromethyl iodide (CF3I)", "Dimethylformamide (DMF)", "Acetonitrile (MeCN)", "Diethyl ether (Et2O)" ], "Reaction": [ "Step 1: 2,3-dichloropyridine is reacted with NaH in DMF to form the corresponding pyridine anion.", "Step 2: Chlorine gas is bubbled through the reaction mixture to introduce a chloro group at the 5-position of the pyridine ring.", "Step 3: The resulting 5-chloropyridine is then reacted with 6-iodo-5-(trifluoromethyl)pyridin-3-amine in the presence of CF3I and NaH in DMF to introduce an iodo and trifluoromethyl group at the 6- and 5-positions of the pyridine ring, respectively.", "Step 4: The reaction mixture is then quenched with water and extracted with MeCN.", "Step 5: The organic layer is washed with brine and dried over Na2SO4.", "Step 6: The solvent is removed under reduced pressure to yield the crude product.", "Step 7: The crude product is purified by column chromatography using Et2O as the eluent to yield the final product, 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine." ] }

CAS RN

1645290-58-9

Molecular Formula

C6HCl2F3IN

Molecular Weight

341.9

Purity

95

Origin of Product

United States

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